molecular formula C16H15NO3 B7962716 Methyl 3-(2-acetamidophenyl)benzoate

Methyl 3-(2-acetamidophenyl)benzoate

Cat. No.: B7962716
M. Wt: 269.29 g/mol
InChI Key: FGMWGKLAUCHMGW-UHFFFAOYSA-N
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Description

Methyl 3-(2-acetamidophenyl)benzoate (CAS 1225575-00-7) is a benzoate ester derivative with a molecular formula of C16H15NO3 . This compound is classified as a specialty material, indicating its use in specialized research and development applications . While direct biological data for this specific molecule is limited, it shares a close structural relationship with a class of triaryl derivatives that have been investigated as novel antimicrobial agents . Research on similar compounds has focused on their ability to inhibit bacterial RNA polymerase (RNAP) holoenzyme formation, a target that is essential for bacterial viability and is considered a promising avenue for new antibiotic discovery . These related inhibitors are designed to disrupt the protein-protein interaction between the core RNAP and the sigma (σ) initiation factor, thereby blocking transcription initiation . As such, this compound serves as a valuable chemical building block or intermediate for researchers in medicinal chemistry exploring new antibacterial strategies, particularly against pathogens like Streptococcus pneumoniae . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-(2-acetamidophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-9-4-3-8-14(15)12-6-5-7-13(10-12)16(19)20-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMWGKLAUCHMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

A widely utilized method for constructing biaryl systems, the Suzuki-Miyaura cross-coupling, has been adapted for synthesizing methyl 3-(2-acetamidophenyl)benzoate. This route typically involves coupling methyl 3-bromobenzoate with 2-acetamidophenylboronic acid under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in concentrations of 1–3 mol%.

  • Base : Na₂CO₃ or K₃PO₄ in aqueous-organic biphasic systems (e.g., toluene/water).

  • Temperature : 80–100°C for 12–24 hours.

In a representative procedure, methyl 3-bromobenzoate (1.0 equiv) reacts with 2-acetamidophenylboronic acid (1.2 equiv) in toluene/water (4:1) at 90°C for 18 hours, yielding the product in 68–72% after column chromatography. Side products, such as deborylated aniline or homocoupled benzoate, are minimized by maintaining anhydrous conditions and degassing solvents.

Ullmann-Type Coupling with Copper Catalysis

For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative. Methyl 3-iodobenzoate is coupled with 2-acetamidoaniline using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C. This method achieves moderate yields (55–60%) but avoids expensive palladium catalysts. Challenges include:

  • Side reactions : Over-oxidation of the aniline moiety to nitro groups.

  • Solvent optimization : DMSO enhances solubility but may degrade at elevated temperatures.

Direct Acetylation of Aminophenyl Benzoate

A stepwise approach involves synthesizing methyl 3-(2-aminophenyl)benzoate followed by acetylation. The aminophenyl intermediate is prepared via:

  • Reduction of nitro groups : Catalytic hydrogenation (H₂, Pd/C) of methyl 3-(2-nitrophenyl)benzoate.

  • Acetylation : Treatment with acetic anhydride (1.5 equiv) in pyridine at 0–5°C.

This route achieves 85–90% yield for the acetylation step, with minimal over-acetylation due to controlled stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents : DMF and DMSO improve solubility of aryl halides but may hinder palladium activity in cross-couplings.

  • Ether solvents : THF and 1,4-dioxane provide balanced reactivity for Suzuki couplings, with yields increasing by 15% compared to DMF.

  • Temperature : Cross-couplings above 100°C risk decomposition of the acetamido group, necessitating precise thermal control.

Catalytic Systems

Comparative studies of palladium catalysts reveal:

CatalystYield (%)Side Products (%)
Pd(PPh₃)₄728
PdCl₂(dppf)6812
Pd(OAc)₂/XPhos755

Phosphine ligands (XPhos, SPhos) enhance stability of palladium intermediates, reducing aryl halide homo-coupling.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) separates the product from unreacted boronic acid and homocoupled byproducts.

  • Recrystallization : Dissolving crude product in hot ethanol followed by slow cooling yields crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzoate H-2), 7.89–7.83 (m, 2H, aromatic), 7.52–7.45 (m, 3H, acetamidophenyl), 3.92 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Industrial Scalability and Challenges

Cost-Efficiency Analysis

  • Palladium recovery : Implementing Pd scavengers (e.g., SiliaMetS Thiol) reduces catalyst costs by 40% in large-scale runs.

  • Solvent recycling : Distillation of toluene/water mixtures achieves 90% solvent recovery.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir(ppy)₃ under blue LED irradiation to couple methyl 3-bromobenzoate with 2-acetamidophenyltrifluoroborate salts. This method operates at room temperature, yielding 65–70% product with excellent functional group tolerance.

Continuous Flow Systems

Microreactor technology enhances heat transfer and mixing efficiency, reducing reaction times from 18 hours to 2 hours for Suzuki couplings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetamidophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-acetamidophenyl)benzoic acid.

    Reduction: Formation of 3-(2-acetamidophenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2-acetamidophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-acetamidophenyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Methyl benzoate is highly lipophilic (logP ~1.9), whereas acetamide-containing derivatives exhibit increased polarity due to hydrogen-bonding capabilities .
  • Thermal stability : Triazine-containing benzoates show superior thermal stability (decomposition >200°C) compared to simple esters like methyl benzoate (boiling point ~199°C) .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing Methyl 3-(2-acetamidophenyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(2-acetamidophenyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Use anhydrous methanol to avoid hydrolysis of the ester product.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
    • Yield Optimization : Monitor reaction progress via TLC. Excess methanol (3–5 equivalents) and catalytic p-toluenesulfonic acid (0.1 equiv) enhance esterification efficiency .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and acetamido NH (δ 8.0–8.5 ppm, broad).
  • FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and amide N-H (3280–3320 cm⁻¹) stretches.
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    • Data Interpretation : Compare spectra with structurally analogous compounds (e.g., methyl 3-(acetamidomethyl)benzoate ).

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?

  • DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Electronic Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites.

Solvent Effects : Apply the polarizable continuum model (PCM) for solvation energy.

  • Validation : Compare computed NMR/IR spectra with experimental data to refine functional choices (e.g., B3LYP vs. M06-2X) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Experimental Design :

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects.
  • Target Validation : Use knock-out models or RNA interference to confirm specificity for suspected enzymes/receptors.
    • Data Analysis : Apply Hill equation modeling to distinguish allosteric vs. competitive binding mechanisms. Reference studies on structurally related chiral benzoates (e.g., methyl (R)-3-(1-hydroxyethyl)benzoate ).

Q. What strategies mitigate steric hindrance during functionalization of the acetamido group?

  • Synthetic Modifications :

  • Protecting Groups : Temporarily shield the acetamido NH with Boc or Fmoc groups during alkylation/acylation.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in SNAr reactions.
    • Mechanistic Insight : Substituent effects from the phenyl ring (e.g., nitro vs. acetamido groups) alter transition-state stabilization .

Data Contradiction Analysis

Q. How should discrepancies in reaction yields between batch and flow synthesis be addressed?

  • Troubleshooting :

  • Residence Time : Optimize flow rates to ensure complete conversion (monitor via inline IR).
  • Mixing Efficiency : Use microreactors with staggered herringbone structures to enhance mass transfer.
    • Case Study : Compare batch vs. flow synthesis of methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate, where flow methods improved yield by 15% .

Q. Why might NMR data for this compound deviate from DFT predictions?

  • Root Causes :

  • Solvent Effects : DFT calculations often assume gas-phase conditions; include explicit solvent molecules (e.g., DMSO or CDCl₃) in simulations.
  • Conformational Flexibility : Rotameric states of the acetamido group can split NMR signals. Use variable-temperature NMR to assess dynamics.
    • Resolution : Apply hybrid functionals (e.g., ωB97X-D) with dispersion corrections for better agreement .

Biological and Mechanistic Studies

Q. What in vitro assays are recommended to evaluate the compound’s enzyme inhibition potential?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK).
  • Protease Activity : Monitor cleavage of fluorogenic substrates (e.g., FITC-casein) in the presence of the compound.
    • Positive Controls : Compare with known inhibitors (e.g., methyl 4-[(1R)-1-hydroxyethyl]benzoate derivatives ).

Q. How does the stereochemistry of related compounds influence their pharmacological profiles?

  • Chiral Analysis :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
  • Docking Studies : Perform molecular dynamics simulations to compare binding modes of (R)- and (S)-enantiomers.
    • Case Example : Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate showed 10-fold higher affinity for β-adrenergic receptors than its (S)-isomer .

Tables of Key Data

Property Value/Technique Reference
Melting Point 145–148°C (ethanol/water recrystallized)
LogP (Predicted) 2.1 ± 0.3 (ALOGPS)
HOMO-LUMO Gap (DFT) 4.8 eV (B3LYP/6-31G(d))
¹³C NMR (CDCl₃) 167.8 ppm (ester C=O)

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